molecular formula C16H13ClN2O2 B12340652 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal

Cat. No.: B12340652
M. Wt: 300.74 g/mol
InChI Key: ANPPUTJILRUOMQ-LGBYSEEUSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal (referred to as Compound 6A in ) is a hydrazone-derived compound featuring a propionaldehyde backbone substituted with a 4-chlorophenyl ketone and a 4-methylphenylhydrazone group. It is synthesized via condensation reactions, yielding dark yellow crystals with a melting point of 134°C and a high reaction yield of 90% . Key spectroscopic data include:

  • IR: Peaks at 3057 cm⁻¹ (N–H stretch), 2845 cm⁻¹ (aldehyde C–H), 1634 cm⁻¹ (ester C=O), 1587 cm⁻¹ (aldehyde C=O), and 1528 cm⁻¹ (C=N stretch).
  • ¹H NMR: Signals at δ 2.54 (s, 3H, CH₃), 7.45–7.87 (m, 8H, aromatic protons), 9.68 (s, 1H, aldehyde proton), and 13.24 (s, 1H, NH) .

This compound serves as a ligand for silver(I) complexes with demonstrated applications in antimicrobial and optoelectronic research .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one

InChI

InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10-,19-18?

InChI Key

ANPPUTJILRUOMQ-LGBYSEEUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives resulting from the reduction of the carbonyl group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazinylidene moiety is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, thereby altering their function. This reactivity is harnessed in medicinal chemistry to design compounds with specific biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal, differing primarily in substituents or core functional groups.

(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal

  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molar Mass : 292.74 g/mol
  • Key Features : Replaces the 4-methylphenyl group with a thiophene ring.

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile

  • Molecular Formula : C₁₅H₉Cl₂N₃O
  • Molar Mass : 318.16 g/mol
  • Key Features : Substitutes the 4-methylphenyl group with a 2-chlorophenyl group and introduces a nitrile (–CN) group.
  • No biological activity data are available .

(2E)-3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal

  • Molecular Formula : C₁₇H₁₆N₂O₄
  • Molar Mass : 312.32 g/mol
  • Key Features : Replaces chlorine and methyl groups with methoxy (–OCH₃) substituents.
  • Implications : Methoxy groups increase solubility in polar solvents due to their electron-donating nature. This compound may exhibit altered reactivity in condensation reactions .

Thiazolidinone Derivatives (C1–C6 from )

  • Example: C3 (2-[(4-chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one)
  • Key Features: Incorporates a thiazolidinone core instead of a propionaldehyde backbone.
  • Implications: Thiazolidinones exhibit broad bioactivity (antimicrobial, antiviral), but their genotoxic safety was confirmed up to 1 mM/plate in bacterial assays.

Research Findings and Implications

  • Structural Effects on Reactivity : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the carbonyl carbon, enhancing reactivity in coordination chemistry (e.g., Ag(I) complex formation in ). Electron-donating groups (e.g., –OCH₃) may stabilize intermediates in synthesis .
  • Biological Activity: While thiazolidinones () show validated antimicrobial effects, the original hydrazone compound’s efficacy is inferred via its role in silver complexes. Further studies are needed to isolate its bioactivity .
  • Optoelectronic Potential: The thiophene-containing analog () highlights the role of heteroaromatic rings in tuning electronic properties, suggesting avenues for materials science applications .

Biological Activity

3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal, also known as CAS 861151-23-7, is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H13_{13}ClN2_2O2_2
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 861151-23-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows for:

  • Hydrogen Bonding : The hydrazinylidene moiety can form hydrogen bonds with polar functional groups in proteins.
  • π-π Interactions : The aromatic rings (chlorophenyl and methylphenyl) engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. The IC50_{50} values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50_{50}: 2.29 μM) .

Mechanisms of Anticancer Activity

The anticancer effect is believed to involve:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been identified as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Hydrazone Derivatives : A series of hydrazone derivatives were synthesized and tested for their anticancer properties. It was found that modifications on the hydrazone structure significantly influenced their biological activity, with some derivatives showing enhanced potency against cancer cell lines .
  • Comparative Analysis : A comparison of various halogenated phenyl derivatives revealed that the presence of the chloro group in this compound contributed to its unique reactivity and biological profile compared to brominated or fluorinated analogs .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50_{50} (μM)Mechanism of Action
DoxorubicinHeLa2.29DNA intercalation
Compound AHCT-1160.69HDAC inhibition
Compound BHCT-11611Apoptosis induction

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